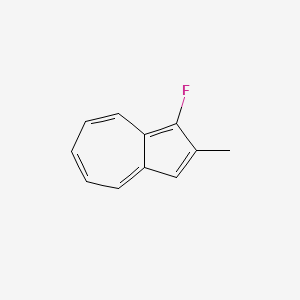

1-Fluoro-2-methylazulene

Description

Contextual Significance of Azulene (B44059) and its Derivatives in Chemical Research

Azulene, a bicyclic aromatic hydrocarbon and an isomer of naphthalene, is a subject of significant interest in chemical research due to its distinct properties. hmdb.caresearchgate.net Unlike the colorless naphthalene, azulene is intensely blue. hmdb.ca This color arises from its unusual electronic structure, which features a HOMO to LUMO transition in the visible region of the electromagnetic spectrum. hmdb.ca Structurally, azulene can be viewed as the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, leading to a polarized π-electron system and a notable dipole moment for a hydrocarbon (approximately 1.08 D). hmdb.caresearchgate.net

This inherent electronic character makes azulene and its derivatives highly responsive to substituent effects, allowing for the tuning of their optical and electronic properties. hmdb.ca Consequently, azulene derivatives have found a wide array of applications. They are investigated as colorimetric indicators and sensors, electrochromic materials, and components in organic electronics and photovoltaics. hmdb.caresearchgate.netnii.ac.jp Furthermore, the azulene framework is present in natural products and has been incorporated into molecules with medicinal potential, including anti-inflammatory, antioxidant, and antineoplastic agents. researchgate.netmolaid.compressbooks.pubbeilstein-journals.org The synthesis of azulene derivatives is an active area of research, with various methods developed to create these functionally diverse molecules from precursors like tropolone (B20159) and 2H-cyclohepta[b]furan-2-ones. molaid.comresearchgate.netoup.com

Overview of Non-Alternant Hydrocarbon Systems in Organic Chemistry

Organic chemistry classifies aromatic hydrocarbons into two main categories: alternant and non-alternant. researchgate.net Alternant hydrocarbons, such as benzene (B151609) and naphthalene, possess a conjugated system without any odd-membered rings. rsc.org A key characteristic of alternant systems is that their carbon atoms can be divided into two sets ("starred" and "unstarred") such that no two atoms of the same set are adjacent. researchgate.net This leads to specific properties, such as paired energies of molecular orbitals and a relatively uniform electron density. researchgate.net

In contrast, non-alternant hydrocarbons are defined by the presence of at least one odd-membered ring in their structure. rsc.orgoup.com Azulene, with its five- and seven-membered rings, is a classic example of a bicyclic non-alternant hydrocarbon, alongside pentalene (B1231599) (two fused five-membered rings) and heptalene (B1236440) (two fused seven-membered rings). rsc.orgoup.com The unique topology of their π-electron networks imparts distinct physicochemical properties. oup.com These systems often exhibit significant dipole moments, narrow HOMO-LUMO gaps, and non-uniform charge distributions, which are not typical for their alternant counterparts. researchgate.netoup.com The study of non-alternant hydrocarbons is crucial for understanding structure-property relationships in π-conjugated systems and for designing novel organic materials with tailored electronic and optical characteristics. oup.comguidechem.com

Role of Fluorination in Modulating Molecular Architecture and Reactivity

Fluorination, the process of introducing fluorine atoms into a molecule, is a powerful strategy in modern chemistry for modulating molecular properties. oup.com Fluorine's high electronegativity, the highest of any element, profoundly influences the electronic environment of a molecule. The introduction of a C-F bond can alter a molecule's acidity, dipole moment, and conformational preferences. oup.com

In the context of aromatic systems, fluorine substitution can significantly impact reactivity and intermolecular interactions. It can serve to block positions susceptible to metabolic oxidation, a strategy often employed in medicinal chemistry to enhance a drug's stability and pharmacokinetic profile. Furthermore, fluorination alters the electronic properties of the aromatic ring, which can tune its interactions with biological receptors or its performance in electronic materials. The effects are not merely inductive; fluorine can also exert a resonance effect, sometimes referred to as a +Iπ effect in the context of azulenes, where it acts as an electron-donating group to the π-system. This can lead to significant shifts in the molecule's absorption spectrum. The unique characteristics of fluorine—its small size and high electronegativity—allow it to subtly yet powerfully modify a molecule's architecture and reactivity, making it a key tool in drug design and materials science.

Specific Research Landscape Pertaining to 1-Fluoro-2-methylazulene

The specific research into this compound is situated within the broader investigation of electrophilic fluorination of azulene systems. The first syntheses of 1-fluoro- and 1,3-difluoroazulenes were achieved by reacting azulene with N-fluoropyridinium salts. This work demonstrated that the fluorine atom acts as an electron-donating group towards the azulene π-system, causing notable bathochromic (red) shifts in the visible absorption spectra.

The synthesis of this compound has been specifically reported through the electrophilic fluorination of 2-methylazulene (B1625034). In one study, the reaction of 2-methylazulene with N-fluoro-2,4,6-trimethylpyridinium triflate in acetonitrile (B52724) yielded this compound. It was noted that 2-substituted azulenes were fluorinated in higher yields compared to the parent azulene.

While detailed independent studies focusing solely on this compound are not extensively documented in the public domain, its synthesis and the characterization of related fluoroazulenes provide valuable data. The spectroscopic properties of these compounds are key to understanding the impact of both the fluorine and methyl substituents on the azulene core. For instance, the NMR spectra of fluoroazulenes show characteristic long-range ¹⁹F-¹H couplings and a significant downfield shift for the carbon atom bonded to fluorine, confirming the strong electronic effect of the substituent.

The following tables present collected data for related fluoroazulene compounds to provide context for the properties of this compound.

Table 1: Physical and Spectroscopic Data for Selected Fluoroazulenes This table is interactive. You can sort and filter the data.

| Compound | Molecular Formula | Appearance | Melting Point (°C) | Key UV-VIS λmax (nm) (in hexane) | Reference |

|---|---|---|---|---|---|

| 1-Fluoroazulene (B13410636) | C₁₀H₇F | Blue crystals | 58.5-59.5 | 270, 342, 626 | |

| 1,3-Difluoroazulene | C₁₀H₆F₂ | Green needles | 91-91.5 | 271, 345, 664 | |

| 1,3-Difluoro-2-methylazulene | C₁₁H₈F₂ | Green crystals | 26-27 | 271, 346, 667 | |

| Methyl 3-fluoroazulene-1-carboxylate | C₁₂H₉FO₂ | Blue prisms | 69-69.5 | - |

Table 2: Selected ¹H and ¹³C NMR Data for 1-Fluoroazulene This table is interactive. You can sort and filter the data.

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹³C | C-1 | 151.0 | J(C,F) = 261.6 | |

| ¹⁹F | F-1 | -143.5 | - | |

| ¹H | H-3 | 7.07 | J(H,F) = 5.2 |

Structure

3D Structure

Properties

CAS No. |

180129-07-1 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

1-fluoro-2-methylazulene |

InChI |

InChI=1S/C11H9F/c1-8-7-9-5-3-2-4-6-10(9)11(8)12/h2-7H,1H3 |

InChI Key |

NKISQHKIFQXFPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1F |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Elucidation of Fluorinated Azulenes

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound, thereby confirming its molecular formula. For 1-fluoro-2-methylazulene (C₁₁H₉F), high-resolution mass spectrometry (HRMS) provides the precision necessary to distinguish it from other compounds with the same nominal mass.

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak (M⁺). The exact mass of this peak serves as a primary confirmation of the compound's identity. The introduction of a fluorine atom and a methyl group to the azulene (B44059) core influences the fragmentation pattern observed in the mass spectrum. The inherent stability of the aromatic azulene system suggests that the molecular ion will be relatively stable.

Key expected fragments would likely arise from the loss of the methyl group (M⁺ - CH₃) or a hydrogen atom (M⁺ - H). The presence of fluorine can also lead to characteristic fragmentation pathways, although the strong C-F bond often results in fluorine being retained in the major fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Relative Abundance |

| [C₁₁H₉F]⁺ | 160.0688 | High |

| [C₁₀H₆F]⁺ | 145.0457 | Moderate |

| [C₁₁H₈F]⁺ | 159.0610 | Low |

Note: The relative abundances are predicted based on general fragmentation patterns of aromatic compounds and may vary under different experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that is highly specific to the compound's structure. The IR spectrum of this compound is expected to display a combination of absorptions corresponding to the azulene skeleton, as well as the C-F and C-H vibrations of the substituents.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The presence of the methyl group will introduce characteristic C-H stretching and bending vibrations. The C-H stretching of the methyl group is expected around 2925 cm⁻¹, while bending vibrations appear at lower wavenumbers.

A key diagnostic band for this compound is the C-F stretching vibration. The strong absorption for the C-F bond in aromatic compounds typically appears in the region of 1250-1000 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the azulene ring.

Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Methyl C-H Stretch | ~2925 | Medium |

| Aromatic C=C Stretch | 1600-1400 | Medium to Strong |

| Methyl C-H Bend | ~1450 and ~1380 | Medium |

| Aromatic C-F Stretch | 1250-1000 | Strong |

| Out-of-plane C-H Bending | 900-675 | Medium to Strong |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Computational and Theoretical Investigations of 1 Fluoro 2 Methylazulene and Analogues

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for describing chemical reactivity and electronic properties by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule irjweb.com. The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species and how it absorbs light.

In azulene (B44059) and its derivatives, the electronic structure is distinct from its isomer, naphthalene. The fusion of a five-membered and a seven-membered ring results in unique molecular orbitals and a significant dipole moment researchgate.net. The HOMO and LUMO+1 orbitals in azulene share a similar electron distribution, whereas the LUMO's electron density is substantially different, with nodes at the 1 and 3 positions and significant density transferred to the seven-membered ring thejamesonlab.com. This unique electronic arrangement is the basis for azulene's characteristic blue color and its unusual photophysical properties thejamesonlab.com.

The energies of the HOMO and LUMO are crucial parameters that influence a molecule's reactivity. The HOMO energy is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron mdpi.com. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's electronic stability and corresponds to the energy of the first electronic transition irjweb.com.

Substituents on the azulene ring can systematically perturb the energies of the frontier orbitals. The effect of a substituent depends on its electronic nature (donating or withdrawing) and its position on the ring, which is a consequence of the varying electron densities of the different orbitals at each position thejamesonlab.com.

Methyl Group (Electron-Donating): A methyl group is an electron-donating substituent. When placed at a position with high electron density in the HOMO, such as the C2 position, it raises the energy of the HOMO. This destabilization of the HOMO leads to a smaller HOMO-LUMO gap.

Fluoro Group (π-Donating, σ-Withdrawing): A fluorine atom exhibits dual electronic effects. It is strongly electronegative, leading to an inductive withdrawal of sigma (σ) electrons. However, it can also act as a pi (π) donor through resonance, donating electron density from its lone pairs into the π-system. At the C1 position of azulene, which has a high coefficient in the HOMO, the π-donating effect is significant and tends to raise the HOMO energy level thejamesonlab.com.

For 1-Fluoro-2-methylazulene, the combined effect of a fluoro group at the C1 position and a methyl group at the C2 position is expected to significantly raise the HOMO energy level. This would, in turn, decrease the HOMO-LUMO gap compared to the parent azulene molecule, enhancing its reactivity, particularly towards electrophiles. This perturbation of orbital energies is reflected in the molecule's absorption spectra. Theoretical calculations on various azulene derivatives have shown that the introduction of donor groups generally leads to a reduced HOMO-LUMO energy gap mdpi.com.

The table below, based on data from related compounds, illustrates how single substituents affect the electronic transition energies, which are directly related to the frontier orbital energy gaps.

\Data derived from studies on substituted azulenes. The transitions correspond to the energy differences between the ground state and the first two excited states, which are influenced by the HOMO, LUMO, and LUMO+1 energy levels. thejamesonlab.com*

The azulene molecule is well-known for its significant ground-state charge polarization. There is a net flow of π-electron density from the seven-membered ring to the five-membered ring. This creates a cyclopentadienyl-anion-like character in the five-membered ring and a tropylium-cation-like character in the seven-membered ring, resulting in a substantial dipole moment researchgate.net.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can generate electron density maps and molecular electrostatic potential (MEP) surfaces that visualize this charge distribution researchgate.net. For this compound, the substituents are expected to further influence this inherent polarization:

The methyl group at the C2 position, being electron-donating, will slightly increase the electron density within the five-membered ring.

The fluoro group at the C1 position has a more complex effect. Its inductive electron-withdrawing nature will pull electron density away from the C1 carbon, while its resonance-donating effect will push electron density into the π-system, particularly affecting the five-membered ring.

Aromaticity and Excited-State (Anti)aromaticity

Azulene is an aromatic molecule in its ground state (S₀), fulfilling Hückel's rule with a 10π-electron system. A fascinating aspect of azulene's photophysics is the concept of excited-state aromaticity and antiaromaticity. Computational studies have revealed that while the ground state (S₀) and the second excited singlet state (S₂) of azulene are aromatic, the first excited singlet state (S₁) is antiaromatic. This energetic ordering is a key reason why azulene violates Kasha's rule, exhibiting fluorescence from the S₂ state thejamesonlab.com.

Perturbational Molecular Orbital (PMO) theory is a powerful qualitative tool for understanding how substituents affect the electronic structure and stability of a π-system roaldhoffmann.com. It analyzes the interactions between the molecular orbitals of a substituent and the parent molecule.

For this compound:

The methyl group interacts with the azulene π-system primarily through hyperconjugation. PMO theory describes this as a second-order interaction that mixes the occupied π orbitals with unoccupied σ* orbitals and unoccupied π* orbitals with occupied σ orbitals of the methyl group. This interaction leads to a polarization of the azulene π-electron system roaldhoffmann.com.

The fluoro group orbitals (lone pairs) can interact with the azulene π-system. The overlap between the fluorine p-orbitals and the carbon p-orbitals of the ring allows for a mixing of orbitals, which constitutes the resonance or π-donating effect.

To quantify and understand the aromaticity in different electronic states, various theoretical frameworks are employed. Methods like Nucleus-Independent Chemical Shift (NICS) calculations are commonly used to assess the magnetic criterion of aromaticity.

For open-shell systems, such as molecules in their excited triplet states, Mandado's rules provide a framework for understanding aromaticity by considering the separate contributions of α-spin and β-spin electrons. Recent advanced computational studies on azulene have utilized such rules and other aromaticity indices to confirm the antiaromatic nature of the first triplet excited state (T₁) and the contrasting aromatic characters of the S₀, S₁, and S₂ states. The antiaromaticity in the S₁ state leads to significant geometric relaxation as the molecule attempts to relieve this destabilizing character thejamesonlab.com. The introduction of fluoro and methyl substituents would modulate the electron distribution and orbital energies, thereby influencing the degree of aromaticity or antiaromaticity in these various electronic states.

Reaction Mechanism Studies through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energy barriers nih.gov. This provides insight into the kinetic feasibility of proposed reaction pathways.

For this compound, FMO theory can be used to predict its reactivity. As established, the electron-donating methyl and fluoro groups raise the energy of the HOMO. A higher energy HOMO makes the molecule a better nucleophile and more susceptible to attack by electrophiles. The specific sites of electrophilic attack can be predicted by examining the locations of highest electron density in the HOMO. For the parent azulene, the HOMO has the largest coefficients at the C1 and C3 positions, making them the most nucleophilic sites. The presence of substituents in this compound will alter this pattern, directing incoming electrophiles to other positions on the five-membered or seven-membered rings.

While specific reaction mechanism studies on this compound are not widely available, computational methods have been successfully applied to understand the reaction mechanisms for the synthesis of various azulene derivatives, such as the [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones nih.gov. These studies demonstrate the capability of computational chemistry to map out complex reaction coordinates and rationalize product formation, a methodology that could be readily applied to explore the rich chemistry of this compound.

Computational Modeling of Electrophilic Fluorination Pathways

The electrophilic fluorination of 2-methylazulene (B1625034) is a key reaction for the synthesis of this compound. Computational modeling, often employing Density Functional Theory (DFT), is instrumental in understanding the regioselectivity and the underlying electronic factors that favor fluorination at the C1 position.

The azulene core is a non-alternant aromatic hydrocarbon with a significant dipole moment, arising from its electronic structure which can be described as a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation. wikipedia.org This electronic arrangement results in the five-membered ring being electron-rich and thus more susceptible to electrophilic attack. mdpi.com Theoretical studies on azulene itself have shown that positions 1 and 3 are the most reactive sites for electrophilic aromatic substitution. nih.govmdpi.com The presence of a methyl group at the 2-position in 2-methylazulene further influences the electron density distribution within the five-membered ring.

Computational models of the electrophilic fluorination of 2-methylazulene typically involve the following steps:

Reactant Optimization: The geometries of 2-methylazulene and the electrophilic fluorinating agent (e.g., the active species from a reagent like Selectfluor) are optimized to their lowest energy conformations.

Mapping the Potential Energy Surface: The approach of the fluorinating agent to different positions on the 2-methylazulene ring is modeled to identify possible reaction pathways. This involves calculating the energy of the system at various points along the reaction coordinate.

Intermediate Analysis: The structures and energies of the possible Wheland intermediates (also known as sigma complexes) are calculated. These intermediates are formed by the addition of the electrophile to the aromatic ring. For 2-methylazulene, the primary intermediates to consider are those resulting from attack at the C1, C3, and other positions on the azulene nucleus.

The relative stability of these intermediates is a key indicator of the preferred reaction pathway. In the case of 2-methylazulene, the methyl group at C2 is an electron-donating group, which can stabilize an adjacent positive charge. Computational studies would be expected to show that the intermediate formed by electrophilic attack at the C1 position is significantly more stable than intermediates formed by attack at other positions. This increased stability is due to the resonance delocalization of the positive charge, which is effectively stabilized by the adjacent methyl group.

To illustrate the expected outcomes of such a computational study, the following interactive table presents hypothetical relative energies for the formation of different Wheland intermediates in the electrophilic fluorination of 2-methylazulene. These values are based on the general principles of electrophilic aromatic substitution on substituted azulenes.

| Position of Electrophilic Attack | Intermediate Structure | Relative Energy (kcal/mol) | Remarks |

|---|---|---|---|

| C1 | 1-Fluoro-2-methyl-1H-azulenium | 0.0 | Most stable intermediate due to stabilization by the adjacent methyl group. |

| C3 | 3-Fluoro-2-methyl-3H-azulenium | +5.2 | Less stable than the C1 adduct due to less effective resonance stabilization. |

| C5 | 5-Fluoro-2-methyl-5H-azulenium | +12.8 | Significantly less stable as attack is on the seven-membered ring. |

| C6 | 6-Fluoro-2-methyl-6H-azulenium | +11.5 | Less stable due to attack on the seven-membered ring and disruption of the tropylium-like character. |

Note: The data in this table is illustrative and intended to represent the expected trends from computational modeling based on established principles of azulene chemistry.

The computational results would strongly suggest that the electrophilic fluorination of 2-methylazulene proceeds preferentially through the formation of the 1-fluoro-2-methyl-1H-azulenium cation, which then loses a proton to yield the final product, this compound.

Transition State Analysis for Key Reaction Steps

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as being dependent on the energy of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. wikipedia.org Computational chemistry allows for the precise location and characterization of these transition states.

For the electrophilic fluorination of 2-methylazulene, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the Wheland intermediate. masterorganicchemistry.com A transition state analysis for this step would involve:

Locating the Transition State Structure: Using computational algorithms, the geometry of the transition state is optimized. This structure represents the point of maximum energy as the C-F bond is being formed and the aromaticity of the azulene ring is being disrupted.

Frequency Analysis: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the forming C-F bond and the bending of the azulene ring).

Calculating the Activation Energy: The energy difference between the transition state and the initial reactants provides the activation energy (ΔG‡) for the reaction. A lower activation energy corresponds to a faster reaction rate.

In the context of this compound synthesis, a transition state analysis would be expected to show that the activation energy for the attack at the C1 position is significantly lower than for attack at any other position. This is consistent with the higher stability of the resulting intermediate.

The following interactive table provides hypothetical data from a transition state analysis for the electrophilic fluorination of 2-methylazulene, illustrating the expected kinetic preference for C1 fluorination.

| Transition State for Attack at | Calculated Activation Energy (ΔG‡, kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Forming Bond Length (C-F, Å) |

|---|---|---|---|

| C1 | 15.3 | -350 | 1.95 |

| C3 | 20.1 | -342 | 1.98 |

| C5 | 28.5 | -365 | 1.92 |

| C6 | 26.9 | -358 | 1.94 |

Note: The data in this table is illustrative and intended to represent the expected trends from a computational transition state analysis based on established principles of electrophilic aromatic substitution.

The significantly lower activation energy for the formation of the C1-adduct provides a kinetic rationale for the high regioselectivity observed in the synthesis of this compound. This computational approach not only confirms the experimental observations but also provides a detailed molecular-level understanding of the reaction mechanism.

Reactivity and Reaction Pathways of Fluorinated Azulenes

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic aromatic substitution is a characteristic reaction for the azulene (B44059) system, driven by the high electron density of the five-membered ring. mdpi.com Azulenes are highly nucleophilic compared to their isomer naphthalene and readily react with electrophiles. mdpi.comquora.com The substitution typically occurs at the C1 and C3 positions, which possess the highest negative charge density. mdpi.comnih.govacs.org

In 1-fluoro-2-methylazulene, the position of further electrophilic attack is governed by the combined directing effects of the existing fluorine and methyl substituents.

Methyl Group (-CH3): As an alkyl group, the 2-methyl substituent is a weak activating group that donates electron density through an inductive effect. It acts as an ortho, para-director. pressbooks.pubpharmaguideline.com Relative to its position at C2, it directs incoming electrophiles to the C1 and C3 positions.

Fluorine Atom (-F): Halogens are a unique class of substituents. Fluorine is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), which tends to deactivate the ring. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the aromatic system via a positive mesomeric or resonance effect (+M). nih.govnih.gov This resonance effect directs incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org For the fluorine at C1, the ortho position is C2, and the para-like position is C3.

The combined influence of these two groups determines the ultimate site of reaction. The C1 position is already substituted. The directing effect of the activating methyl group and the resonance effect of the fluorine atom converge on the C3 position, reinforcing the inherent reactivity of this site. Therefore, electrophilic aromatic substitution on this compound is strongly favored to occur at the C3 position.

Table 1: Directing Effects of Substituents in this compound for SEAr

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |

| -F | C1 | -I (deactivating), +M (ortho, para-directing) | Directs to C2, C3 | C3 |

| -CH3 | C2 | +I (activating), ortho, para-directing | Directs to C1, C3 | C3 |

Conversely, the fluorine atom's ability to donate a lone pair of electrons (+M effect) enriches the electron density at specific positions, namely C2 and C3. nih.gov While the inductive deactivation generally outweighs the mesomeric activation for halogens, the resonance donation is crucial for determining the positional selectivity (ortho, para direction). libretexts.org In the case of this compound, this effect selectively enhances the nucleophilicity of the C3 position, ensuring that even under deactivated conditions, substitution occurs predictably at this site.

Nucleophilic Reactivity

The electron-deficient nature of the seven-membered ring makes it the preferred site for nucleophilic attack on the azulene skeleton. sciforum.netmdpi.com Nucleophilic addition typically occurs at the C4, C6, and C8 positions. Subsequent oxidation can lead to a formal nucleophilic substitution of hydrogen. sciforum.net

For this compound, direct nucleophilic aromatic substitution (SNAr) on the five-membered ring, such as the displacement of the fluorine atom, is challenging. Such reactions on the electron-rich cyclopentadienyl (B1206354) moiety are generally unfavorable. SNAr at the C2 position of an azulene ring has been shown to be possible, but it requires the presence of strong electron-withdrawing groups at both the C1 and C3 positions to sufficiently activate the ring. mdpi.com Given that this compound has an electron-donating methyl group at C2, this pathway is highly unlikely. The electron-withdrawing nature of the fluorine at C1 is insufficient on its own to promote nucleophilic attack at adjacent positions on the five-membered ring.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for the functionalization of aromatic systems, including azulenes. These reactions often proceed under milder conditions and offer high selectivity. mdpi.com

The Suzuki-Miyaura and Sonogashira-Hagihara reactions are cornerstone methods for forming new carbon-carbon bonds. musechem.comchem-station.comwikipedia.org These reactions typically involve the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound (Suzuki-Miyaura) or a terminal alkyne (Sonogashira-Hagihara). libretexts.orglibretexts.org

Haloazulenes are effective substrates in these transformations. mdpi.comresearchgate.net However, the reactivity of the halogen is critical, with the general trend being I > Br > Cl >> F. wikipedia.org The carbon-fluorine bond is the strongest carbon-halogen bond, and its activation presents a significant challenge in cross-coupling chemistry. nih.gov

While palladium-catalyzed cross-coupling reactions involving C-F bond activation are an area of active research, they typically require specialized, highly active catalysts, specific ligands, and more forcing reaction conditions compared to the coupling of other haloarenes. nih.gov Therefore, this compound would be considered a challenging substrate for standard Suzuki-Miyaura or Sonogashira-Hagihara coupling conditions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Key Reagents | Product |

| Suzuki-Miyaura | Aryl/Vinyl Halide (or Triflate) | Organoboron Compound | Pd Catalyst, Base | Biaryl, Conjugated Alkene |

| Sonogashira-Hagihara | Aryl/Vinyl Halide (or Triflate) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne, Enyne |

Azulenes can serve as potent nucleophiles in reactions with certain transition metal complexes. One such transformation involves the addition of azulenes to cationic η5-iron carbonyl dienyl complexes. nih.govacs.org This reaction provides a method for the direct functionalization of the azulene core under mild conditions. nih.govnih.gov

The azulene acts as the nucleophile, and the addition occurs at its most electron-rich position. nih.govacs.org For this compound, this is the C3 position. The reaction proceeds smoothly at room temperature, often using sodium bicarbonate as a mild base, and affords the corresponding 3-substituted azulene-iron adducts in good to excellent yields. nih.gov This method has been successfully applied to a range of substituted azulenes, demonstrating its tolerance for various functional groups. acs.orgnih.gov

Table 3: Representative Yields in Iron-Mediated Addition to Azulenes

| Azulene Derivative | Iron Complex | Yield |

| Guaiazulene | Cationic Iron Complex | 97% |

| 4,6,8-Trimethylazulene | Cationic Iron Complex | 98% |

| Thienyl-substituted Azulene | Cationic Iron Complex | 73% |

| Formyl-substituted Azulene | Cationic Iron Complex | 50% |

| (Data based on reactions of various azulenes with electrophilic iron complexes as reported in the literature nih.govacs.org) |

Reactions Involving Methyl Group Acidity

The acidity of methyl groups attached to the azulene nucleus is a well-documented phenomenon, giving rise to a range of derivatization and condensation reactions. The position of the methyl group on the azulene core, which consists of a cyclopentadienyl anion fused to a cycloheptatrienyl cation, dictates its reactivity. Methyl groups on the seven-membered ring (e.g., at C4, C6, C8) are generally more acidic than those on the five-membered ring due to the greater stability of the resulting carbanion, which allows for delocalization of the negative charge into the seven-membered ring.

In the case of this compound, the methyl group is situated on the electron-rich five-membered ring. However, the presence of a highly electronegative fluorine atom at the adjacent C1 position is expected to significantly influence the acidity of the C2-methyl protons. The strong electron-withdrawing inductive effect (-I) of the fluorine atom would stabilize the conjugate base formed upon deprotonation of the methyl group, thereby increasing its acidity compared to an unsubstituted 2-methylazulene (B1625034).

Deprotonation and Derivatization at Methyl-Substituted Positions (e.g., C4 in Guaiazulene)

The deprotonation of methyl groups on azulenes is typically achieved using strong bases, such as sodium amide (NaNH₂) or organolithium reagents. The resulting azulenylmethyl carbanion is a potent nucleophile that readily reacts with various electrophiles. A classic example of this reactivity is observed in guaiazulene (1,4-dimethyl-7-isopropylazulene), where the C4-methyl group is preferentially deprotonated. The resulting anion can then be alkylated or, more commonly, undergo condensation reactions with aldehydes and ketones.

For instance, the reaction of a deprotonated methylazulene with an aromatic aldehyde, such as benzaldehyde, yields a styrylazulene derivative. This reaction, known as the Ziegler-Hafner azulene synthesis or a related condensation, is a versatile method for creating extended conjugated systems with interesting photophysical properties. While specific studies on this compound are not prevalent, its C2-methyl group, enhanced in acidity by the C1-fluoro substituent, is expected to undergo similar transformations. The reaction would proceed via nucleophilic attack of the 1-fluoro-2-azulenylmethyl anion on the carbonyl carbon of the electrophile, followed by dehydration to yield the corresponding vinylazulene derivative.

Table 1: Representative Derivatization Reactions of Methylazulenes This table presents examples of derivatization reactions involving the deprotonation of methyl groups on various azulene cores, serving as a model for the expected reactivity of this compound.

| Azulene Substrate | Base | Electrophile | Product |

| Guaiazulene | Sodium Amide (NaNH₂) | Benzaldehyde | 4-(2-Phenylvinyl)guaiazulene |

| 4,6,8-Trimethylazulene | Sodium Amide (NaNH₂) | 4-(Dimethylamino)benzaldehyde | 4-Methyl-6,8-bis[4-(dimethylamino)styryl]azulene |

| 1-Methylazulene | n-Butyllithium | Acetone | 1-(2-Hydroxyprop-2-yl)methylazulene |

Self-Condensation Reactions under Basic Conditions

Under strongly basic conditions, in the absence of a suitable external electrophile, deprotonated methylazulenes can undergo self-condensation reactions. This process typically involves the reaction of the azulenylmethyl anion with another molecule of the starting azulene or a reactive intermediate derived from it. The reaction can lead to the formation of dimeric and oligomeric structures connected by vinyl or ethylidene bridges.

For example, the self-condensation of guaiazulene under certain basic conditions can lead to complex mixtures of products. The mechanism likely involves the formation of a vinylazulene intermediate which can then be attacked by another azulenylmethyl anion. The precise structure of the products is highly dependent on the reaction conditions, including the base used, the solvent, and the temperature. Given the anticipated acidity of its C2-methyl group, this compound could potentially undergo similar self-condensation pathways, leading to novel fluorinated poly-azulenic structures.

Cyclization and Ring-Forming Reactions

The unique electronic structure of the azulene core, combined with the strategic placement of functional groups, can facilitate a variety of cyclization and ring-forming reactions. These reactions are of significant interest for the synthesis of complex polycyclic aromatic systems. In fluorinated azulenes, the presence of the fluorine atom can influence the regioselectivity and feasibility of these cyclizations.

For a molecule like this compound, intramolecular cyclization could be envisioned by first derivatizing the methyl group into a side chain containing a suitable reactive functional group. For instance, if the methyl group is converted into a chain with a terminal carboxylic acid, ester, or nitrile, it could potentially undergo cyclization onto the azulene ring. The fluorine atom at C1 could act as a leaving group in a nucleophilic aromatic substitution-type cyclization, or it could direct the cyclization to a different position on the ring through its electronic effects.

Furthermore, cycloaddition reactions represent another important class of ring-forming reactions for azulenes. Azulenes can act as either the diene or dienophile component in Diels-Alder reactions, or as the 8π component in [8+2] cycloadditions. The presence and position of fluoro and methyl substituents would modulate the frontier molecular orbital energies (HOMO-LUMO), thereby affecting the rate and selectivity of such cycloaddition reactions. For example, the electron-withdrawing nature of the fluorine atom might make the azulene system a better dienophile or 8π component in reactions with electron-rich partners. These reactions could lead to the formation of novel, complex cage-like or polycyclic fluorinated aromatic hydrocarbons.

Table 2: Examples of Potential Ring-Forming Reactions for Substituted Azulenes This table outlines hypothetical or known types of cyclization reactions involving functionalized azulenes, illustrating pathways that could be accessible to derivatives of this compound.

| Precursor Type | Reaction Type | Potential Product |

| 1-Substituted-2-(3-oxobutyl)azulene | Intramolecular Aldol Condensation | Cyclopenta[a]azulen-9(1H)-one derivative |

| 1-Halo-2-(2-aminoethyl)azulene | Intramolecular Nucleophilic Substitution | Azulenopyrrole derivative |

| 1-Fluoro-2-vinylazulene | [8+2] Cycloaddition with a ketene | Fused nine-membered ring system |

Synthesis and Characteristics of Derivatives and Analogues of 1 Fluoro 2 Methylazulene

Comparative Studies with Other Fluorinated Azulenes (e.g., 1,3-Difluoroazulenes)

The introduction of fluorine atoms onto the azulene (B44059) ring significantly influences its electronic and photophysical properties. 1-Fluoroazulene (B13410636) and 1,3-difluoroazulene have been synthesized and studied, providing a basis for comparison with 1-fluoro-2-methylazulene. oup.comoup.com

Synthesis: The first synthesis of 1-fluoro- and 1,3-difluoroazulenes was achieved through the electrophilic fluorination of azulene using N-fluoropyridinium salts in acetonitrile (B52724). oup.comresearchgate.net The reaction of azulene with N-fluoro-2,4,6-trimethylpyridinium triflate yields both 1-fluoroazulene and 1,3-difluoroazulene. oup.com A more selective synthesis of 1-fluoroazulenes involves the fluorination of methyl azulene-1-carboxylates, followed by demethoxycarbonylation. oup.comresearchgate.net For instance, methyl azulene-1-carboxylate can be fluorinated to methyl 3-fluoroazulene-1-carboxylate, which is then heated in 100% H3PO4 to yield 1-fluoroazulene. oup.com Fluorination of 2-methylazulene (B1625034) has been shown to proceed in higher yields. oup.com

Electronic and Spectroscopic Properties: The fluorine atom acts as an electron-donating group to the azulene π-system through a +Iπ effect. oup.comresearchgate.net This leads to significant bathochromic (red) shifts in the visible absorption spectrum of azulene. oup.comresearchgate.net

A comparative analysis of the UV-visible-near-IR absorption spectra of 1-fluoroazulene and 1,3-difluoroazulene reveals key differences. epa.gov The S2 → S0 fluorescence quantum yields and lifetimes for 1,3-difluoroazulene are exceptionally high, among the largest reported for an upper excited singlet state of a polyatomic molecule. epa.gov The color of these compounds is also affected by fluorination; while azulene is characteristically blue, 1,3-difluoroazulene is emerald green. acs.org 1-fluoroazulene exhibits an intermediate blue color. thejamesonlab.com This color change is attributed to alterations in the S2-S0 energy gap relative to the S1-S0 gap. acs.org

The nonradiative decay rates of the S2 states for azulene, 1-fluoroazulene, and 1,3-difluoroazulene in nonpolar solvents are governed by the energy gap law, assuming S2-S1 internal conversion is the dominant decay pathway. epa.gov This relationship holds whether the energy gap is altered by solvatochromism or by fluorine substitution. epa.gov

In ¹H NMR spectroscopy of 1-fluoroazulene, no long-range JFH coupling is observed at the H-2 and H-8 positions, which contrasts with 1-fluoronaphthalene. oup.comresearchgate.net The ¹⁹F NMR signal for 1-fluoroazulene appears at a significantly higher field than that of 1-fluoronaphthalene, indicating a higher electron density at the 1-position of the azulene ring. oup.com

| Compound | Synthesis Method | Key Spectroscopic Features | Color |

|---|---|---|---|

| 1-Fluoroazulene | Direct fluorination of azulene or fluorination of methyl azulene-1-carboxylate followed by demethoxycarbonylation. oup.comoup.com | Bathochromic shift in visible absorption; no long-range JFH coupling at H-2/H-8. oup.comresearchgate.net | Blue. thejamesonlab.com |

| 1,3-Difluoroazulene | Direct fluorination of azulene. oup.com | Exceptionally high S2 fluorescence quantum yield and lifetime. epa.gov | Emerald Green. acs.org |

Azulene Derivatives with Varied Substituent Patterns at Positions Other Than 1-Fluoro-2-methyl

The synthesis of azulene derivatives with diverse substitution patterns is crucial for tailoring their properties. Various methods allow for the introduction of functional groups at different positions on the azulene ring.

Synthesis Strategies:

Ziegler-Hafner Method: This classical method involves the condensation of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) ions and is effective for preparing azulene derivatives with substituents on the seven-membered ring. mdpi.com For instance, substituted pyridinium salts can be used to generate azulenes with substituents at the seven-membered ring. mdpi.com

From 2H-Cyclohepta[b]furan-2-ones: These compounds are versatile starting materials for synthesizing azulenes with various functional groups through [8+2] cycloaddition reactions with electron-rich olefins like enol ethers. mdpi.com This method allows for the creation of azulenes with diverse substitution patterns on both the five- and seven-membered rings. mdpi.com

Electrophilic Substitution: The 1- and 3-positions of azulene are highly reactive towards electrophiles, facilitating the introduction of various functional groups. rhhz.netresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Stille couplings are widely used to create aryl-substituted azulenes. rhhz.net For example, 2-arylazulenes can be prepared via Suzuki-Miyaura coupling of the corresponding azulene precursor with arylboronic acids. researchgate.net

Functionalization of Methyl Groups: 2-Methylazulenes can be converted into 2-formylazulenes by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by oxidative cleavage. nii.ac.jp These 2-formylazulenes are versatile intermediates for further transformations. nii.ac.jp

Impact of Substituents: The nature and position of substituents significantly affect the electronic and photophysical properties of the azulene core.

Alkyl Groups: Substitution by alkyl groups can increase the nonradiative decay rates of the S2 state. epa.gov For example, an isopropyl group at the 6-position increases the decay rate constant. epa.gov

Halogens: Substitution with chlorine or bromine enhances the rate of intersystem crossing to the triplet manifold, thereby increasing the S2 decay rates. epa.gov

Electron-withdrawing vs. Electron-donating Groups: The position of substituents like methyl or formyl groups can alter the S0-S1 transition energy. thejamesonlab.com For example, methyl groups at the 1- or 5-positions have an opposite effect on this transition compared to substitution at the 2-, 4-, or 6-positions. thejamesonlab.com

| Substituent Type | Position(s) | Effect on Properties | Synthetic Method |

|---|---|---|---|

| Alkyl (e.g., Isopropyl) | 6 | Increases nonradiative decay rate of S2 state. epa.gov | Ziegler-Hafner or from 2H-cyclohepta[b]furan-2-ones. mdpi.com |

| Halogen (Cl, Br) | Various | Enhances intersystem crossing, increasing S2 decay rate. epa.gov | Electrophilic halogenation. researchgate.net |

| Formyl | 2 | Serves as a versatile synthetic handle for further functionalization. nii.ac.jp | Oxidation of 2-methylazulenes. nii.ac.jp |

| Aryl | 2 | Can be used to construct fused polycyclic aromatic systems. researchgate.net | Suzuki-Miyaura coupling. researchgate.net |

Heterocyclic-Fused Azulenes (e.g., Azuleno[1,2-c]thiophenes)

Fusing heterocyclic rings to the azulene scaffold creates novel systems with unique electronic properties, making them promising for applications in organic materials. mdpi.comnih.gov Thiophene-fused azulenes, such as azuleno[1,2-c]thiophenes, are a notable class of these compounds.

Synthesis: Several synthetic routes to thiophene-fused azulenes have been developed.

Reaction of 2H-Cyclohepta[b]furan-2-ones: The reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with enamines of 3-oxotetrahydrothiophene, followed by dehydrogenation, yields azuleno[1,2-b]- and azuleno[1,2-c]thiophenes. oup.comoup.com

From 1-Acyl-2-bromomethylazulenes: A method for synthesizing azuleno[1,2-c]thiophenes involves the reaction of 1-acyl-2-bromomethylazulenes with thioacetamide (B46855). clockss.org This process starts with the bromination of 3-acetyl-2-methylazulenes to form the 2-bromomethyl derivatives, which then react with thioacetamide to give the fused thiophene (B33073) ring in moderate yields. clockss.org

From Azulenyl Alkynes: Azulenyl alkynes react with elemental sulfur to produce azuleno[2,1-b]thiophenes. mdpi.comrsc.org This reaction's yield is dependent on the substituents on the alkyne. rsc.org

Copper-Catalyzed Cyclization: Benzothiophene- and benzoselenophene-fused azulenes can be synthesized via a copper-catalyzed tandem cyclization of 2-(2′-bromophenyl)azulene. clockss.org

Properties: The fusion of a thiophene ring alters the electronic structure of azulene. For example, the maximum absorption of tetracyclic benzothiophene-fused azulenes is red-shifted compared to 2-phenylazulene. clockss.org X-ray crystal structure analysis of azuleno[1,2-b]benzoselenophene shows that the benzo[b]selenophene (B1597324) and azulene rings are nearly coplanar. clockss.org Thiophene-fused azulenes can also exhibit different reactivity compared to standard azulene derivatives. mdpi.com

| Compound Type | Synthetic Precursors | Key Reaction | Resulting Structure |

|---|---|---|---|

| Azuleno[1,2-c]thiophenes | 1-Acyl-2-bromomethylazulenes, Thioacetamide. clockss.org | Cyclization. clockss.org | Thiophene ring fused at the 1 and 2 positions of azulene. clockss.org |

| Azuleno[1,2-b]- and Azuleno[1,2-c]thiophenes | 2H-Cyclohepta[b]furan-2-one, Enamines of 3-oxotetrahydrothiophene. oup.comoup.com | Cycloaddition followed by dehydrogenation. oup.comoup.com | Thiophene ring fused at the 1 and 2 positions of azulene. oup.comoup.com |

| Azuleno[2,1-b]thiophenes | Azulenyl alkynes, Elemental sulfur. mdpi.comrsc.org | Cycloaddition. rsc.org | Thiophene ring fused at the 2 and 1 positions of azulene. rsc.org |

Polymer-Conjugated Azulene Systems: Synthetic Methodologies

Incorporating azulene units into conjugated polymers is a promising strategy for developing new functional materials for optoelectronics. rhhz.netchemistry.kz The connectivity of the azulene unit within the polymer backbone is a critical factor determining the material's properties. rsc.org

Synthetic Methodologies: Chemical synthesis provides a route to soluble polymers where azulene can be incorporated into the backbone through either the five- or seven-membered ring. beilstein-journals.org

Suzuki and Stille Cross-Coupling Reactions: These are powerful tools for polymerization. For instance, conjugated polymers containing poly(thienyl-azulene) units have been synthesized using Suzuki and Stille cross-coupling reactions with 1,3-dibromo-[2-(3-dodecylthien-2-yl)]azulene as a key precursor. beilstein-journals.org Similarly, azulene-fluorene conjugated polymers are prepared by the Suzuki cross-coupling reaction of 1,3-dibromoazulene (B1595116) with 9,9-dialkylfluorene-2,7-bis(trimethyleneborate). nih.gov 2,6-Azulene-based conjugated polymers have also been synthesized using a bisborylated azulene moiety with dibrominated π-conjugated units. rsc.org

Oxidative Polymerization: 1,3-Bis(3-alkylthienyl)azulene can undergo oxidative polymerization using ferric chloride to yield poly{1,3-bis[2-(3-alkylthienyl)]azulene}. beilstein-journals.orgnih.gov

Yamamoto, Sonogashira, and Stille Coupling of Dibromoazulenes: Polyazulenes connected through the seven-membered ring (4,7-positions) have been prepared by the coupling of 4,7-dibromoazulenes. researchgate.net

Properties of Azulene-Containing Polymers:

Proton Responsiveness: Many azulene-based polymers exhibit reversible acid-base responses. beilstein-journals.org For example, fluorene-azulene polymers are non-emissive in their neutral state but become fluorescent upon treatment with trifluoroacetic acid. chemistry.kz This is due to the formation of an aromatic azulene cation, which alters the electronic structure. chemistry.kz The 2,6-azulene-based polymers also show rapid and reversible color changes upon protonation. rsc.org

Electronic Properties: The connectivity of the azulene unit influences the polymer's electronic properties. Polymers with 2,6-connectivity have been developed for organic field-effect transistors (OFETs) and show high electron mobility. acs.org These polymers can also exhibit high electrical conductivity when doped with acid. researchgate.net

Applications: These polymers are being explored for use in dispersing single-walled carbon nanotubes, with the resulting nanocomposites showing significant conductivity. rsc.org

| Polymer Type | Monomers | Polymerization Method | Key Property |

|---|---|---|---|

| Poly{1,3-bis[2-(3-alkylthienyl)]azulene} | 1,3-Bis(3-alkylthienyl)azulene. beilstein-journals.orgnih.gov | Oxidative Polymerization (FeCl₃). beilstein-journals.orgnih.gov | Conjugated polymer with azulene and bithiophene units. beilstein-journals.orgnih.gov |

| Poly(thienyl-azulene)s | 1,3-Dibromo-[2-(3-dodecylthien-2-yl)]azulene. beilstein-journals.org | Suzuki and Stille Cross-Coupling. beilstein-journals.org | Absorbs in the near-IR region. beilstein-journals.org |

| Azulene-Fluorene Copolymers (1,3-linked) | 1,3-Dibromoazulene, 9,9-Dialkylfluorene-2,7-bis(trimethyleneborate). nih.gov | Suzuki Cross-Coupling. nih.gov | Proton-responsive fluorescence. chemistry.kz |

| Azulene-based Copolymers (2,6-linked) | Bisborylated azulene, Dibrominated π-conjugated units. rsc.org | Suzuki Cross-Coupling. rsc.org | High electron mobility in OFETs, proton-responsive color change. acs.org |

Future Research Directions and Unaddressed Areas in Fluorinated Azulene Chemistry

Development of Advanced Stereoselective and Regioselective Fluorination Protocols

The precise control over the position and stereochemistry of fluorine atoms on the azulene (B44059) scaffold is paramount for fine-tuning its properties. Current methods for azulene fluorination often lack the desired selectivity, leading to mixtures of isomers that are challenging to separate. Future research must focus on the development of sophisticated fluorination protocols.

A significant challenge lies in the inherent reactivity of the azulene nucleus, which can lead to undesired side reactions. Modern synthetic strategies, such as transition-metal-catalyzed C-H activation, could offer a solution. researchgate.net The development of chiral catalysts for enantioselective fluorination is another critical area, particularly for applications in medicinal chemistry where stereoisomerism can drastically affect biological activity.

Key Research Objectives:

Design and synthesis of novel catalysts for regioselective C-H fluorination of the azulene core.

Exploration of asymmetric fluorination reactions to access chiral fluoroazulenes.

Investigation of substrate-directing groups to control the position of fluorination.

| Fluorination Method | Potential Advantages | Challenges |

|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Cu) | High regioselectivity, functional group tolerance. | Catalyst cost and sensitivity, need for pre-functionalized substrates. |

| Organocatalysis | Metal-free, environmentally benign, potential for enantioselectivity. nih.govnih.gov | Lower reactivity for certain substrates, catalyst loading. |

| Electrophilic Fluorination | Commercially available reagents (e.g., Selectfluor). nih.gov | Often poor regioselectivity with electron-rich aromatics. |

Exploration of Novel Synthetic Routes to Complex Fluorinated Azulene Architectures

The synthesis of complex molecules containing the fluoroazulene motif is essential for exploring their potential applications. Current synthetic routes are often linear and lack the efficiency required for generating molecular diversity. Future research should focus on developing convergent and modular synthetic strategies. nih.gov

Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been successfully employed for the synthesis of complex polycyclic aromatic hydrocarbons containing azulene units and could be adapted for fluorinated analogues. nih.gov Furthermore, intramolecular cyclization reactions of appropriately designed precursors could provide access to novel fused fluoroazulene systems with unique photophysical properties.

Deeper Integration of High-Level Computational Chemistry for Predictive Design

Computational chemistry is a powerful tool for understanding and predicting the properties of molecules. pnnl.govresearchgate.net A deeper integration of high-level computational methods, such as density functional theory (DFT), will be crucial for the rational design of fluorinated azulenes with targeted properties.

DFT calculations can be used to predict key electronic properties, including HOMO-LUMO gaps, electron affinity, and ionization potentials, which are critical for applications in organic electronics. inpressco.com Furthermore, computational modeling can aid in the design of synthetic routes by predicting reaction pathways and transition state energies. The use of machine learning algorithms trained on experimental and computational data could further accelerate the discovery of new fluoroazulenes with desired functionalities. llnl.gov

Methodological Advancements in Spectroscopic Characterization of Fluoroazulenes

The detailed characterization of new fluorinated azulenes is essential for understanding their structure-property relationships. While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used, more advanced methods are needed to probe the subtle effects of fluorination.

High-resolution UV-Vis and fluorescence spectroscopy can provide insights into the photophysical properties of these molecules. mdpi.comnih.gov Advanced NMR techniques, including 19F NMR, are particularly powerful for characterizing fluorinated compounds. nih.gov Future research should focus on the application of techniques like two-dimensional NMR spectroscopy to fully elucidate the structure and conformation of complex fluoroazulene derivatives.

| Spectroscopic Technique | Information Gained | Advancements Needed |

|---|---|---|

| 19F NMR Spectroscopy | Direct observation of fluorine environments, structural elucidation. | Development of new pulse sequences for complex spin systems. |

| UV-Vis/Fluorescence Spectroscopy | Electronic transitions, quantum yields, excited-state lifetimes. researchgate.net | Time-resolved spectroscopy to study dynamic processes. |

| X-ray Crystallography | Unambiguous determination of molecular structure in the solid state. | Growth of high-quality single crystals of novel fluoroazulenes. |

Strategies for Diversification of Fluorinated Azulene Building Blocks

The availability of a diverse range of fluorinated azulene building blocks is crucial for their widespread use in various applications. fluorochem.co.uknih.gov Currently, the number of readily accessible, functionalized fluoroazulenes is limited. Future research should focus on developing synthetic strategies to introduce a variety of functional groups onto the fluoroazulene core.

This will enable the incorporation of these unique scaffolds into larger molecular systems, such as polymers and supramolecular assemblies. The development of robust methods for the late-stage fluorination of complex azulene-containing molecules would also be highly valuable, allowing for the rapid generation of analogues for structure-activity relationship studies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.